N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-iodobenzamide
Overview
Description
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-iodobenzamide is a complex organic compound with the molecular formula C15H13IN2O2S This compound is characterized by the presence of an iodinated benzamide group and a carbamothioyl group attached to a hydroxy-methylphenyl ring
Preparation Methods
The synthesis of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-iodobenzamide typically involves multiple steps. One common method includes the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with N-(2-hydroxy-4-methylphenyl)thiourea under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Chemical Reactions Analysis
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it is believed to interfere with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-iodobenzamide can be compared with other similar compounds such as:
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide: This compound has a similar structure but with a methoxynaphthalene group instead of an iodinated benzamide group.
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide: This compound features a methoxybenzamide group and is studied for similar biological activities.
The uniqueness of this compound lies in its iodinated benzamide group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2S/c1-9-6-7-12(13(19)8-9)17-15(21)18-14(20)10-4-2-3-5-11(10)16/h2-8,19H,1H3,(H2,17,18,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIFFOSPDQUKJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.